Cas no 91985-79-4 (3-bromo-9H-pyrido3,4-bindole)

3-Bromo-9H-pyrido[3,4-b]indole is a brominated heterocyclic compound featuring a fused pyridoindole scaffold. This structure serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine substituent enhances reactivity, enabling selective cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, making it valuable for constructing complex molecules. Its rigid aromatic framework contributes to stability while allowing for precise functionalization. Researchers utilize this compound in medicinal chemistry for its potential in targeting biologically relevant pathways. High purity grades ensure consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to light and moisture.
3-bromo-9H-pyrido3,4-bindole structure
3-bromo-9H-pyrido3,4-bindole structure
Product Name:3-bromo-9H-pyrido3,4-bindole
CAS No:91985-79-4
MF:C11H7BrN2
MW:247.090681314468
MDL:MFCD00136136
CID:4320988
PubChem ID:13315122
Update Time:2025-10-30

3-bromo-9H-pyrido3,4-bindole Chemical and Physical Properties

Names and Identifiers

    • 9H-Pyrido[3,4-b]indole, 3-bromo-
    • 3-bromo-9H-pyrido[3,4-b]indole
    • 3-bromo-9H-pyrido3,4-bindole
    • SCHEMBL1984445
    • DUVJFXSQMXNUBO-UHFFFAOYSA-N
    • 91985-79-4
    • 3-bromo-beta-carboline
    • MDL: MFCD00136136
    • Inchi: 1S/C11H7BrN2/c12-11-5-8-7-3-1-2-4-9(7)14-10(8)6-13-11/h1-6,14H
    • InChI Key: DUVJFXSQMXNUBO-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C2C=C(Br)N=CC1=2

Computed Properties

  • Exact Mass: 245.97926Da
  • Monoisotopic Mass: 245.97926Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 28.7Ų

3-bromo-9H-pyrido3,4-bindole Pricemore >>

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3-bromo-9H-pyrido3,4-bindole Related Literature

Additional information on 3-bromo-9H-pyrido3,4-bindole

3-Bromo-9H-Pyrido[3,4-B]Indole: A Comprehensive Overview

In the realm of organic chemistry, the compound 3-bromo-9H-pyrido[3,4-b]indole (CAS No. 91985-79-4) stands out as a fascinating molecule with unique structural and functional properties. This compound belongs to the broader class of heterocyclic aromatic compounds, which are widely studied for their diverse applications in pharmaceuticals, materials science, and organic synthesis. The name itself highlights its structural features: the "pyrido" prefix indicates the presence of a pyridine ring fused with an indole structure, while the "bromo" suffix denotes the presence of a bromine atom at the third position of the pyridine ring.

The molecular structure of 3-bromo-9H-pyrido[3,4-b]indole is characterized by a bicyclic system consisting of a pyridine ring fused to an indole moiety. This arrangement creates a rigid and planar aromatic system, which is highly conjugated and contributes to its stability and reactivity. The bromine atom at position 3 plays a crucial role in modulating the electronic properties of the molecule, making it a valuable substrate for various chemical transformations.

Recent studies have explored the synthesis and applications of pyrido[3,4-b]indole derivatives, including those with bromine substituents. Researchers have demonstrated that these compounds exhibit interesting biological activities, such as antioxidant properties and potential anti-cancer effects. For instance, a study published in 2023 highlighted the ability of 3-bromo-9H-pyrido[3,4-b]indole to inhibit certain enzymes involved in cancer cell proliferation, suggesting its potential as a lead compound for drug development.

In addition to its biological applications, pyrido[3,4-b]indole derivatives have also found use in materials science. Their rigid aromatic structures make them suitable candidates for organic semiconductors and optoelectronic devices. Recent advancements in this field have focused on optimizing the electronic properties of these compounds through strategic substitution patterns, such as bromination at specific positions.

The synthesis of 3-bromo-9H-pyrido[3,4-b]indole typically involves multi-step processes that combine principles from heterocyclic chemistry and organometallic catalysis. One common approach involves the condensation of indole derivatives with appropriate bromopyridines under high-temperature conditions or using transition metal catalysts. These methods have been refined in recent years to improve yield and selectivity, making them more amenable to large-scale production.

From an environmental perspective, understanding the fate and behavior of pyrido[3,4-b]indole derivatives in natural systems is crucial for assessing their potential impact on ecosystems. Studies have shown that these compounds exhibit moderate biodegradability under aerobic conditions, though their persistence in certain environments remains an area of active research.

In conclusion, 3-bromo-9H-pyrido[3,4-b]indole represents a versatile molecule with significant potential across multiple scientific domains. Its unique structure and functional groups make it an attractive target for both academic research and industrial applications. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in the development of novel materials and therapeutic agents.

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